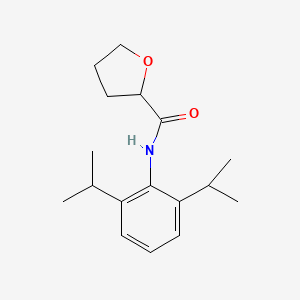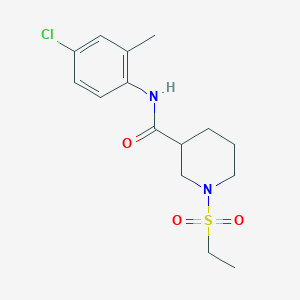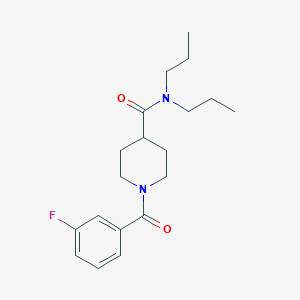
N-(2,6-diisopropylphenyl)tetrahydro-2-furancarboxamide
描述
N-(2,6-diisopropylphenyl)tetrahydro-2-furancarboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of CB1 receptor antagonists. It was first synthesized in 2007 by Abbott Laboratories as a potential treatment for obesity and related metabolic disorders. Since then, it has been extensively studied for its potential therapeutic applications in various fields of research.
作用机制
The main mechanism of action of N-(2,6-diisopropylphenyl)tetrahydro-2-furancarboxamide is the blockade of CB1 receptors, which are primarily located in the brain and peripheral tissues. CB1 receptors are activated by endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which are produced by the body in response to various stimuli. Activation of CB1 receptors leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. By blocking CB1 receptors, this compound can modulate the activity of these neurotransmitters and produce a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in various animal models and in vitro assays. Some of the most notable effects include:
- Reduced food intake and body weight: this compound has been shown to decrease food intake and body weight in rodents and primates, suggesting that it may have potential as an anti-obesity drug.
- Improved glucose metabolism: this compound has been shown to improve glucose metabolism and insulin sensitivity in obese mice, suggesting that it may have potential as a treatment for type 2 diabetes.
- Reduced drug-seeking behavior: this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.
- Reduced pain perception: this compound has been shown to reduce pain perception in various animal models of chronic pain, suggesting that it may have potential as a treatment for neuropathic pain.
实验室实验的优点和局限性
The main advantages of using N-(2,6-diisopropylphenyl)tetrahydro-2-furancarboxamide in lab experiments are its high potency and selectivity as a CB1 receptor antagonist, as well as its relatively low toxicity and good pharmacokinetic profile. These properties make it a valuable tool for investigating the functions of CB1 receptors in various physiological and pathological processes. However, some limitations of using this compound include its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings, and its relatively high cost compared to other CB1 receptor antagonists.
未来方向
There are several potential future directions for research on N-(2,6-diisopropylphenyl)tetrahydro-2-furancarboxamide and related compounds. Some of these include:
- Development of more potent and selective CB1 receptor antagonists for use in clinical trials for obesity, diabetes, and other metabolic disorders.
- Investigation of the role of CB1 receptors in the regulation of inflammation and immune function, and the potential therapeutic applications of CB1 receptor antagonists in these areas.
- Development of novel drug delivery systems for this compound and related compounds, to improve their solubility and bioavailability in vivo.
- Investigation of the potential role of CB1 receptor antagonists in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of research. Its main mechanism of action is the blockade of CB1 receptors, which has been shown to produce a range of physiological effects, including reduced food intake and body weight, improved glucose metabolism, reduced drug-seeking behavior, and reduced pain perception. While this compound has some limitations for use in lab experiments, it remains a valuable tool for investigating the functions of CB1 receptors and their potential therapeutic applications.
科学研究应用
N-(2,6-diisopropylphenyl)tetrahydro-2-furancarboxamide has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. It has been shown to be a potent and selective CB1 receptor antagonist, which means that it can block the activity of CB1 receptors in the brain and peripheral tissues. This property has made it a valuable tool for studying the functions of CB1 receptors in the regulation of appetite, energy metabolism, pain perception, and addiction.
属性
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-11(2)13-7-5-8-14(12(3)4)16(13)18-17(19)15-9-6-10-20-15/h5,7-8,11-12,15H,6,9-10H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPDHIDXHMLVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B4690007.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4690009.png)
![3-(3-chlorophenyl)-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4690018.png)

![5-[(cycloheptylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B4690046.png)
![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-4-methylbenzamide](/img/structure/B4690053.png)
![(5-bromo-2,4-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B4690055.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4690075.png)


![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B4690097.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-morpholinylcarbonyl)-2-pyrrolidinone](/img/structure/B4690105.png)
![4-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4690110.png)
